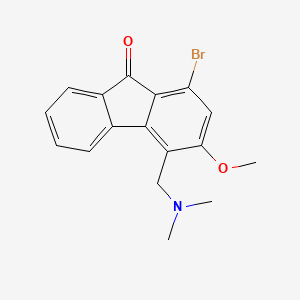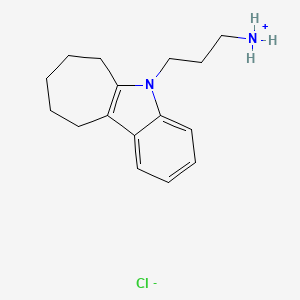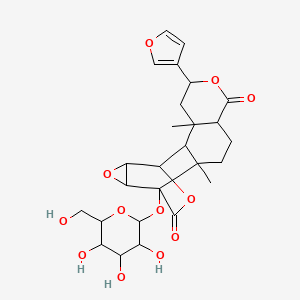
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- is a chemical compound with the molecular formula C17H16BrNO2 and a molecular weight of 346.22 g/mol . This compound is a derivative of fluorenone, which is a key intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform . The dimethylamino group can be introduced using dimethylamine in the presence of a base such as sodium hydroxide, while the methoxy group can be introduced using methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form fluorenone derivatives with different functional groups.
Reduction Reactions: The carbonyl group in the fluorenone moiety can be reduced to form fluoren-9-ol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, sodium ethoxide, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted fluorenones depending on the nucleophile used.
Oxidation Reactions: Products include fluorenone derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include fluoren-9-ol derivatives.
Scientific Research Applications
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- involves its interaction with various molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity to target molecules. The compound can act as an electrophile in substitution reactions, and its carbonyl group can participate in nucleophilic addition reactions . The methoxy group can enhance the compound’s solubility and stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
Fluoren-9-one: The parent compound without the bromine, dimethylamino, and methoxy groups.
1-Bromo-4-(dimethylamino)methylfluoren-9-one: Similar compound without the methoxy group.
1-Bromo-3-methoxyfluoren-9-one: Similar compound without the dimethylamino group.
Uniqueness
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- is unique due to the presence of all three functional groups (bromine, dimethylamino, and methoxy) on the fluorenone scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various applications in research and industry .
Properties
CAS No. |
42839-72-5 |
|---|---|
Molecular Formula |
C17H16BrNO2 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
1-bromo-4-[(dimethylamino)methyl]-3-methoxyfluoren-9-one |
InChI |
InChI=1S/C17H16BrNO2/c1-19(2)9-12-14(21-3)8-13(18)16-15(12)10-6-4-5-7-11(10)17(16)20/h4-8H,9H2,1-3H3 |
InChI Key |
ZYFFACAYBMIIDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)






![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)





